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Compound of Interest

Compound Name: AChE-IN-8

Cat. No.: B12407847 Get Quote

A Note on Nomenclature: Initial searches for "AChE-IN-8" did not yield a specific

Acetylcholinesterase (AChE) inhibitor. The available scientific literature strongly indicates that

the intended compound is likely JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun

N-terminal kinases (JNKs). This guide will therefore focus on the cross-reactivity profile of JNK-

IN-8.

JNK-IN-8 is a widely utilized chemical probe for investigating JNK-dependent biological

processes.[1][2] Its utility is rooted in its high potency and remarkable selectivity for JNK

isoforms over other kinases. This guide provides a comparative overview of JNK-IN-8's cross-

reactivity with other enzymes, supported by experimental data, to assist researchers in

designing and interpreting experiments.

Enzymatic Inhibition Profile of JNK-IN-8
JNK-IN-8 demonstrates high affinity for all three JNK isoforms, with IC50 values in the low

nanomolar range.[2][3] Its cross-reactivity has been extensively evaluated through broad-based

kinase selectivity profiling, such as the KinomeScan platform and multiplexed inhibitor bead-

mass spectrometry (MIB-MS).[3][4]

The following table summarizes the inhibitory potency of JNK-IN-8 against its primary targets

and its selectivity against other kinases.
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Target Enzyme IC50 (nM) Assay Type Reference

Primary Targets

JNK1 4.7 Enzymatic Assay [2][3]

JNK2 18.7 Enzymatic Assay [2][3]

JNK3 1.0 Enzymatic Assay [2][3]

Selectivity Screen

(Off-Targets)

Various Kinases

(Panel of 400)
No significant binding KinomeScan [5]

Various Kinases

(Panel of 218)

Only JNK1 and JNK2

significantly

decreased

MIB-MS [4]

IRAK1, PIK3C3,

PIP4K2C, PIP5K3

Binding eliminated

(compared to earlier

compounds)

Not Specified [3]

MNK2, Fms >10-fold selectivity Enzymatic Assay [3]

c-Kit, Met, PDGFRβ No inhibition
Cellular Assay (A375

cells)
[3]

Table 1: Summary of JNK-IN-8 inhibitory potency and selectivity.

Kinome-wide screening across a panel of 442 kinases revealed that JNK-IN-8 is remarkably

selective, not inhibiting any off-target kinases with an IC50 of less than 1 µM in cellular assays.

[1] Similarly, MIB-MS profiling in pancreatic cancer cells showed that of 218 kinases detected,

only JNK1 and JNK2 levels were substantially reduced after treatment with JNK-IN-8, indicating

very high specificity.[4] While some initial hits for off-targets like MNK2 and FMS were

observed, these were significantly less potent than the inhibition of JNKs.[1][3] Importantly, no

data suggests any cross-reactivity of JNK-IN-8 with Acetylcholinesterase (AChE) or other non-

kinase enzymes.
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Experimental Methodologies
The high selectivity of JNK-IN-8 has been validated using multiple robust experimental

protocols. The primary methods cited are KinomeScan and Multiplexed Inhibitor Bead-Mass

Spectrometry (MIB-MS).

KinomeScan Profiling
The KinomeScan technology is a competition binding assay used to quantify the interaction of

a compound against a large panel of kinases.

Protocol Outline:

Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).

Competition: The test compound (JNK-IN-8) is incubated with the immobilized kinase in the

presence of a known, tagged ligand that binds to the active site.

Quantification: The amount of the tagged ligand that remains bound to the kinase is

measured. A lower amount of bound tagged ligand indicates stronger binding of the test

compound.

Selectivity Score: The results are reported as a percentage of the control, allowing for the

quantification of binding affinity and the generation of a selectivity profile across the kinome.

Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS)
MIB-MS is a chemical proteomics approach to assess kinase inhibitor selectivity directly in a

cellular context.

Protocol Outline:

Cell Lysis: Cells treated with the inhibitor (JNK-IN-8) or a vehicle control are lysed to release

the proteome.

Kinase Capture: The cell lysates are incubated with multiplexed inhibitor beads, which are

functionalized with a cocktail of broad-spectrum kinase inhibitors. Kinases that are not bound

by JNK-IN-8 in the cell will be free to bind to the beads.
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Elution and Digestion: The captured kinases are eluted from the beads and digested into

peptides.

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Data Analysis: A decrease in the amount of a specific kinase captured from the JNK-IN-8-

treated sample compared to the control indicates that the inhibitor has engaged that kinase

within the cell.[4]

Visualizing the Cross-Reactivity Assessment
Workflow
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of a

small molecule inhibitor like JNK-IN-8.
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Figure 1. A generalized workflow for determining the cross-reactivity of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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